molecular formula C5H6F5I B2943119 4-Iodo-1,1,1,2,2-pentafluoropentane CAS No. 1379295-32-5

4-Iodo-1,1,1,2,2-pentafluoropentane

Cat. No. B2943119
CAS RN: 1379295-32-5
M. Wt: 287.999
InChI Key: YRDACZYAYFEFJX-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2,2-pentafluoropentane is a chemical compound with the CAS Number: 1379295-32-5 . It has a molecular weight of 288 and its IUPAC name is 1,1,1,2,2-pentafluoro-4-iodopentane . It is typically stored at ambient temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6F5I/c1-3(11)2-4(6,7)5(8,9)10/h3H,2H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Organic Synthesis and Reactions

4-Iodo-1,1,1,2,2-pentafluoropentane and related compounds play a significant role in organic synthesis. For instance, the study by Birchall, Haszeldine, and Speight (1970) demonstrates how pentafluorophenyl radicals, derived from the decomposition of polyfluoroiodobenzenes, react with other compounds to yield polyfluorinated biphenyls and terphenyls, showcasing the utility of iodofluorocompounds in creating complex fluorinated structures (Birchall et al., 1970). Additionally, the work by Konradsson et al. (1990) highlights the use of iodonium ion generated from N-iodosuccinimide in promoting the linkage of glycosides, which is pertinent for synthesizing bioactive molecules (Konradsson et al., 1990).

Polymer Science and Engineering

Fluorinated iodocompounds are extensively utilized in polymer science as chain transfer agents (CTAs) in radical polymerization, enabling the synthesis of polymers with controlled molecular weights and architectures. David et al. (2006) review the use of iodocompounds in radical polymerization, emphasizing the development of fluorinated CTAs for initiating polymerization and transferring the iodine atom onto growing chains (David et al., 2006). This methodology has implications for creating polymers with specific properties for advanced applications.

Materials Science

In the realm of materials science, the structural dynamics of photoexcited molecules such as 1,2-diiodotetrafluoroethane, which shares reactivity traits with this compound, have been investigated to understand dissociation and ground-state dynamics. Such studies, exemplified by Wilkin et al. (2019), contribute to the knowledge of molecular behavior under photoexcitation, relevant for designing materials with specific photochemical properties (Wilkin et al., 2019).

Safety and Hazards

4-Iodo-1,1,1,2,2-pentafluoropentane is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . Safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5I/c1-3(11)2-4(6,7)5(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDACZYAYFEFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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